(R)-4-Boc-thiomorpholine-3-carboxylic acid
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Overview
Description
®-4-Boc-thiomorpholine-3-carboxylic acid is a chiral compound that belongs to the class of thiomorpholine derivatives. It is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Boc-thiomorpholine-3-carboxylic acid typically involves the protection of the thiomorpholine ring followed by carboxylation. One common method includes the use of Boc (tert-butoxycarbonyl) as a protecting group for the nitrogen atom in the thiomorpholine ring. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions .
Industrial Production Methods: In an industrial setting, the production of ®-4-Boc-thiomorpholine-3-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-4-Boc-thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Free amine.
Scientific Research Applications
®-4-Boc-thiomorpholine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ®-4-Boc-thiomorpholine-3-carboxylic acid involves its interaction with various molecular targets. The thiomorpholine ring can interact with enzymes and proteins, affecting their activity. The Boc protecting group can be selectively removed to expose the amine group, which can then participate in further chemical reactions. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
4-Boc-piperidine-3-carboxylic acid: Contains a piperidine ring instead of a thiomorpholine ring, resulting in different chemical properties.
4-Boc-thiomorpholine-2-carboxylic acid: The carboxylic acid group is positioned differently on the ring.
Uniqueness: ®-4-Boc-thiomorpholine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both sulfur and nitrogen atoms in the ring. This combination of features makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDIKDIZNAGMFK-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCSC[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373165 |
Source
|
Record name | (R)-4-Boc-thiomorpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114525-81-4 |
Source
|
Record name | (R)-4-Boc-thiomorpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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